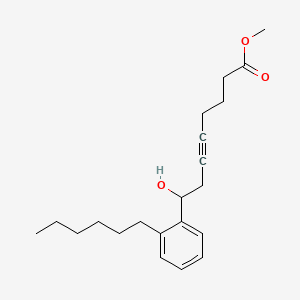![molecular formula C22H15Cl B8205540 1-(4'-Chloro-[1,1'-biphenyl]-3-yl)naphthalene](/img/structure/B8205540.png)
1-(4'-Chloro-[1,1'-biphenyl]-3-yl)naphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4’-Chloro-[1,1’-biphenyl]-3-yl)naphthalene is an organic compound that belongs to the class of aromatic hydrocarbons It is characterized by the presence of a naphthalene ring substituted with a 4’-chloro-[1,1’-biphenyl]-3-yl group
Preparation Methods
The synthesis of 1-(4’-Chloro-[1,1’-biphenyl]-3-yl)naphthalene typically involves the following steps:
Friedel-Crafts Alkylation: This method involves the reaction of naphthalene with 4’-chloro-[1,1’-biphenyl]-3-yl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Suzuki Coupling: Another synthetic route involves the Suzuki coupling reaction between 4’-chloro-[1,1’-biphenyl]-3-yl boronic acid and 1-bromonaphthalene in the presence of a palladium catalyst and a base such as potassium carbonate (K2CO3). This method is advantageous due to its mild reaction conditions and high yield.
Chemical Reactions Analysis
1-(4’-Chloro-[1,1’-biphenyl]-3-yl)naphthalene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation. Common reagents include nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst to yield the corresponding reduced derivatives.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration typically yields nitro derivatives, while oxidation can produce quinones or carboxylic acids.
Scientific Research Applications
1-(4’-Chloro-[1,1’-biphenyl]-3-yl)naphthalene has several scientific research applications:
Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (OLEDs) due to its unique electronic properties.
Organic Electronics: It is employed in the fabrication of organic field-effect transistors (OFETs) and photovoltaic cells.
Chemical Sensors: The compound’s fluorescence properties make it suitable for use in chemical sensors and probes.
Biological Studies: It is used as a model compound in studies of aromatic hydrocarbon interactions with biological systems.
Mechanism of Action
The mechanism of action of 1-(4’-Chloro-[1,1’-biphenyl]-3-yl)naphthalene involves its interaction with molecular targets through π-π stacking and hydrophobic interactions. These interactions can affect the electronic properties of the compound, making it useful in various applications such as organic electronics and chemical sensing. The pathways involved include the formation of charge-transfer complexes and the modulation of electronic states in the presence of external stimuli.
Comparison with Similar Compounds
1-(4’-Chloro-[1,1’-biphenyl]-3-yl)naphthalene can be compared with similar compounds such as:
1-(4’-Bromo-[1,1’-biphenyl]-3-yl)naphthalene: This compound has a bromine atom instead of chlorine, which can affect its reactivity and electronic properties.
1-(4’-Methyl-[1,1’-biphenyl]-3-yl)naphthalene: The presence of a methyl group instead of chlorine can lead to differences in steric hindrance and electronic effects.
1-(4’-Nitro-[1,1’-biphenyl]-3-yl)naphthalene:
The uniqueness of 1-(4’-Chloro-[1,1’-biphenyl]-3-yl)naphthalene lies in its specific substitution pattern and the presence of the chlorine atom, which can influence its chemical behavior and suitability for various applications.
Properties
IUPAC Name |
1-[3-(4-chlorophenyl)phenyl]naphthalene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15Cl/c23-20-13-11-16(12-14-20)18-7-3-8-19(15-18)22-10-4-6-17-5-1-2-9-21(17)22/h1-15H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVTDFCVRPNKYRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=CC=CC(=C3)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15Cl |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
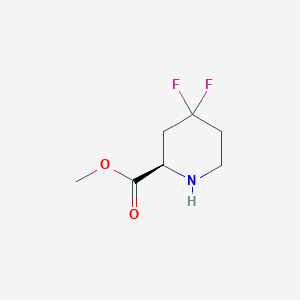
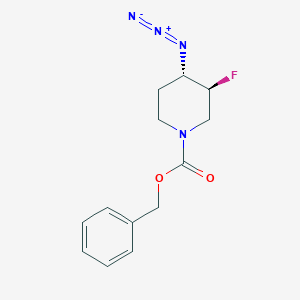
![3-((Benzyloxy)methyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B8205462.png)
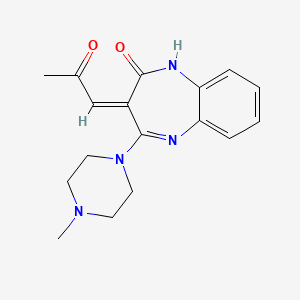
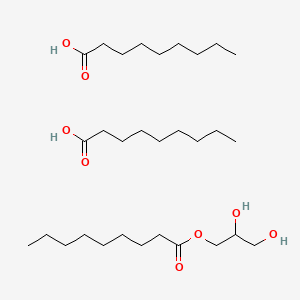
![1-(1-acetyl-5-methylpyrrolo[2,3-b]pyridin-3-yl)ethanone](/img/structure/B8205482.png)
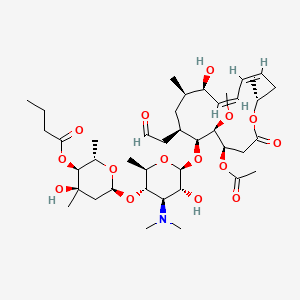
![(8S,11S,13S,14S,17S)-11-[4-[(E)-hydroxyiminomethyl]phenyl]-17-methoxy-17-(methoxymethyl)-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B8205490.png)
![(1S,5R,8R)-7-ethyl-5-methyl-12-methylidene-7-azahexacyclo[7.6.2.210,13.01,8.05,16.010,15]nonadecane-11,14-diol](/img/structure/B8205504.png)
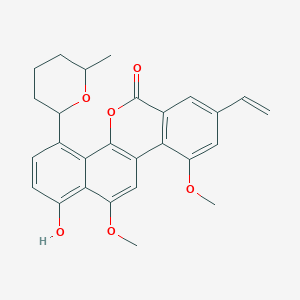
![[3-hexadecoxy-2-[(5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B8205512.png)
